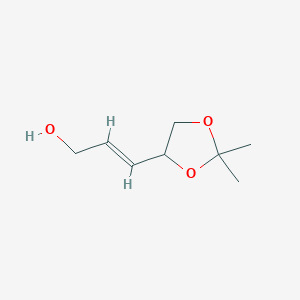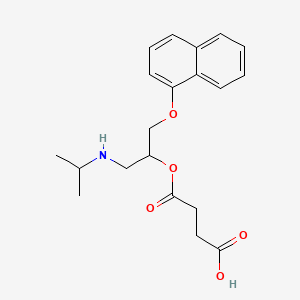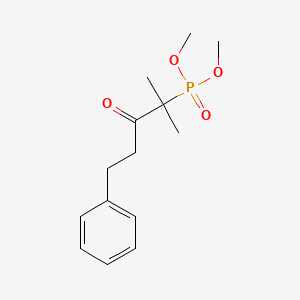
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is a heterocyclic compound that features a triazole ring with an amino group at the 3-position and a 2-thenyl substituent at the 5-position
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aminoguanidine hydrochloride with succinic anhydride followed by cyclization can yield the desired triazole compound . Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted triazoles and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- can be compared with other similar compounds, such as:
3-Amino-1H-1,2,4-triazole: This compound lacks the 2-thenyl substituent and has different biological activities and applications.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a carbohydrazide group at the 3-position and is used in the synthesis of energetic materials.
1H-1,2,4-Triazole-3-thiol: This compound has a thiol group at the 3-position and is used in coordination chemistry and materials science.
The uniqueness of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
69226-80-8 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c8-7-9-6(10-11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H3,8,9,10,11) |
InChI-Schlüssel |
QCQOEECZTCFAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)




![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

